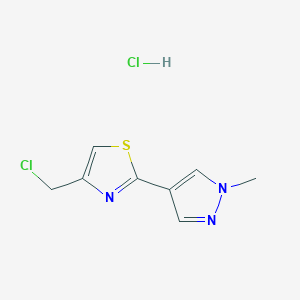

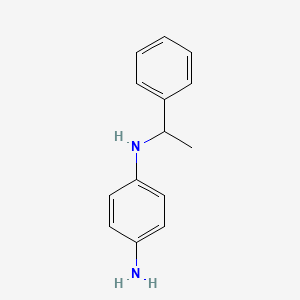

![molecular formula C18H26N2O2 B1521051 tert-Butyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1129411-47-7](/img/structure/B1521051.png)

tert-Butyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate

Übersicht

Beschreibung

The compound “tert-Butyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate” is a spirocyclic oxindole analogue . Spirocyclic oxindole compounds are key building blocks for drug discovery as they have been shown to exhibit a variety of interesting biological activities .

Synthesis Analysis

An efficient, scalable synthesis approach towards this spirocyclic oxindole analogue has been described . The key steps are dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole . The target compound was obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification .Molecular Structure Analysis

The molecular structure of this compound is based on the spiro[indoline-3,4’-piperidine] scaffold . Due to their structure, these compounds interact with a wide range of receptors .Chemical Reactions Analysis

The synthesis of this compound involves several chemical reactions, including dianion alkylation, cyclization, and demethylation . These reactions are key to the formation of the spirocyclic structure of the compound .Wissenschaftliche Forschungsanwendungen

Selective and Efficacious c-Met/ALK Inhibitors

A novel series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones were designed and synthesized, demonstrating potent and selective inhibition of c-Met/ALK dual inhibitors. These compounds showed significant tumor growth inhibition in human gastric carcinoma xenograft models, highlighting their potential as therapeutic agents in cancer treatment (Jingrong Li et al., 2013).

Efficient Synthesis Approach

An efficient and scalable synthesis route towards spirocyclic oxindole analogues has been developed. This approach includes key steps such as dianion alkylation and cyclization, showcasing the compound's utility in streamlining the preparation of complex molecular architectures for potential pharmacological applications (Dawei Teng et al., 2006).

Convenient Synthetic Route

A convenient synthetic route for the spiro[indole-3,4′-piperidin]-2-one system has been outlined, starting from basic chemical precursors. This synthesis demonstrates the accessibility of spirocyclic compounds for further chemical manipulation and study, indicating the versatility of tert-Butyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate in synthetic organic chemistry (R. Freund & W. Mederski, 2000).

Antidepressant Activity

A study on 1-arylspiro[indoline-3,4'-piperidine]s revealed marked antidepressant activity, suggesting the potential of derivatives of tert-Butyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate in the development of new antidepressant drugs. The findings underscore the importance of structural modifications to enhance biological activity (H. Ong et al., 1983).

Wirkmechanismus

While the specific mechanism of action of this compound is not mentioned in the retrieved papers, spirocyclic indoline compounds are known to interact with a wide range of receptors due to their structure . This activity has resulted in significant interest in developing efficient methods to prepare spiro compounds .

Zukünftige Richtungen

Spirocyclic indoline compounds have attracted extensive attention as potent anti-tumor agents in the fields of pharmacology and chemistry . The development of efficient methods to prepare these compounds, as well as further investigation into their biological activities, represents an active research field .

Eigenschaften

IUPAC Name |

tert-butyl 5-methylspiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-13-5-6-15-14(11-13)18(12-19-15)7-9-20(10-8-18)16(21)22-17(2,3)4/h5-6,11,19H,7-10,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCOCQKUETGPYBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NCC23CCN(CC3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678302 | |

| Record name | tert-Butyl 5-methyl-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1129411-47-7 | |

| Record name | tert-Butyl 5-methyl-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

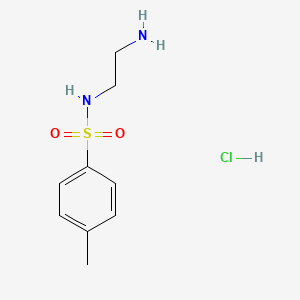

![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride](/img/structure/B1520970.png)

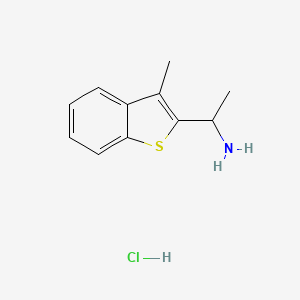

![1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1520972.png)

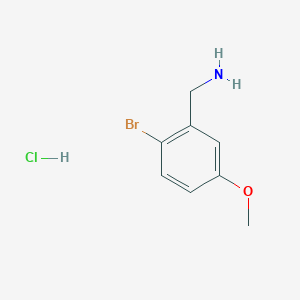

![[2-(Tert-butoxy)pyridin-4-yl]methanamine](/img/structure/B1520982.png)

![2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1520986.png)

![tert-butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1520989.png)